
2,2,5,5-Tetramethyloxolan-3-ol
Overview
Description
“2,2,5,5-Tetramethyloxolan-3-ol” is a chemical compound with the CAS Number: 29839-74-5 . It has a molecular weight of 144.21 . The IUPAC name for this compound is 2,2,5,5-tetramethyltetrahydro-3-furanol . It is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H16O2 . The InChI code for this compound is 1S/C8H16O2/c1-7(2)5-6(9)8(3,4)10-7/h6,9H,5H2,1-4H3 . The Canonical SMILES representation is CC1(CC(C(O1)©C)O)C .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 144.21 g/mol . It has a topological polar surface area of 29.5 Ų . The compound has a complexity of 138 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound does not have any rotatable bonds .
Scientific Research Applications
Green Solvent Applications
2,2,5,5-Tetramethyloxolan-3-ol has been demonstrated to be a greener and cleaner alternative to traditional non-polar organic solvents like toluene in the cleaner production of chemicals and materials. It offers new possibilities for applications in liquid-liquid extraction, particularly in the isolation of natural products due to its unique solvation properties. This sustainable solvent shows significant differences from toluene in terms of interaction with hydrogen-bond donating solutes, favoring the organic phase in the this compound/water system due to interactions with ethereal oxygen, not present in toluene (Byrne et al., 2019).
Synthesis and Solvation Properties
The synthesis of 2,2,5,5-tetramethyltetrahydrofuran from readily available and potentially renewable feedstocks highlights its environmental benefits. Its solvation properties have been extensively tested, showing it to be an effective solvent for reactions such as Fischer esterification, amidation, and Grignard reactions. Its structure, lacking a proton at the alpha-position to the ether oxygen, eliminates the potential to form hazardous peroxides, showcasing its safety advantage over traditional ethers (Byrne et al., 2017).
Atmospheric Impact
Research on the atmospheric breakdown chemistry of 2,2,5,5-tetramethyloxolane has shown that it is a less problematic volatile organic compound (VOC) compared to toluene, with a slower reaction rate with OH radicals and an estimated longer atmospheric lifetime. These findings suggest lower localised air pollution impacts from its emission, highlighting its environmental advantage as a green solvent (Mapelli et al., 2022).
Bio-Based Production
A study on the bio-based production of 2,2,5,5-tetramethyloxolane has explored several routes for its synthesis from glucose, assessing their greenness and efficiency. This represents the first demonstration of a bio-based synthesis of TMTHF, confirming its potential for sustainable production methods. The bio-based content of TMTHF synthesized in this manner was found to exceed standards set by CEN/TC 411, further underlining its environmental benefits (Byrne et al., 2021).
Safety and Hazards
The safety information for “2,2,5,5-Tetramethyloxolan-3-ol” includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Future Directions
“2,2,5,5-Tetramethyloxolan-3-ol” (TMO) has recently been identified and demonstrated as a safer solvent to replace toluene, THF, and hydrocarbons in a handful of applications . Several bio-based routes to TMO are presented and assessed for greenness . This study represents the first demonstration of a bio-based synthesis of TMO and confirmation of bio-content by accepted standards .
Mechanism of Action
Target of Action
The primary targets of 2,2,5,5-Tetramethyloxolan-3-ol (TMO) are the OH and Cl radicals in the atmosphere . These radicals play a crucial role in the atmospheric breakdown chemistry of TMO .
Mode of Action
TMO interacts with its targets, the OH and Cl radicals, through gas-phase reactions . The reaction OH + TMO proceeds with a rate coefficient k1 (296K) = (3.1±0.4) cm3 molecule−1 s−1 . This is a factor of 3 smaller than predicted by recent structure–activity relationships . Quantum chemical calculations demonstrated that the reaction pathway via the lowest-energy transition state was characterized by a hydrogen-bonded pre-reaction complex, leading to thermodynamically less favored products .
Biochemical Pathways
The biochemical pathways of TMO involve the formation of a hydrogen-bonded pre-reaction complex via the lowest-energy transition state . Steric hindrance from the four methyl substituents in TMO prevents the formation of such H-bonded complexes on the pathways to thermodynamically favored products .
Result of Action
The result of TMO’s action is a slower rate of reaction with OH radicals compared to what was predicted by recent structure–activity relationships . This indicates that TMO is a less problematic volatile organic compound (VOC) than toluene .
Action Environment
The action of TMO is influenced by environmental factors such as temperature and the presence of atmospheric chlorine . An estimated atmospheric lifetime of τ1≈3 d was calculated for TMO, approximately 50% longer than toluene, indicating that any air pollution impacts from TMO emission would be less localized . An estimated photochemical ozone creation potential (POCP E) of 18 was calculated for TMO in north-western Europe conditions, less than half the equivalent value for toluene .
Biochemical Analysis
Biochemical Properties
2,2,5,5-Tetramethyloxolan-3-ol plays a significant role in biochemical reactions, particularly as a solvent. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions by providing a stable and inert environment. For instance, it has been shown to interact with enzymes involved in the synthesis of bio-based chemicals, such as those derived from glucose . The nature of these interactions is primarily through hydrogen bonding and van der Waals forces, which stabilize the transition states of the reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. Preliminary studies suggest that it can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways . These changes can lead to alterations in cellular metabolism, potentially enhancing the efficiency of certain biochemical processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it has been shown to inhibit certain enzymes involved in the degradation of bio-based chemicals, thereby increasing the yield of desired products . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial for its application in biochemical research. Studies have shown that it remains stable under various conditions, including exposure to air, UV light, and heat . Long-term effects on cellular function are still being explored. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular metabolism and function, although these effects are generally reversible upon removal of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance metabolic processes without causing significant adverse effects . At higher doses, it can induce toxicity, leading to oxidative stress and cellular damage. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound can be safely used without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis and degradation of bio-based chemicals. It interacts with enzymes such as dehydrogenases and oxidases, which play a role in the conversion of glucose and other substrates into valuable products . These interactions can affect metabolic flux and metabolite levels, potentially enhancing the efficiency of biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, its localization and accumulation can be influenced by factors such as pH and the presence of other biomolecules.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. It has been observed to localize primarily in the cytoplasm, where it can interact with various enzymes and proteins involved in metabolic processes . Targeting signals and post-translational modifications may also play a role in directing this compound to specific compartments or organelles within the cell.
Properties
IUPAC Name |
2,2,5,5-tetramethyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)5-6(9)8(3,4)10-7/h6,9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSJXWYSYWFBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29839-74-5 | |
| Record name | 3-Furanol, tetrahydro-2,2,5,5-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029839745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC33702 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,5,5-tetramethyloxolan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



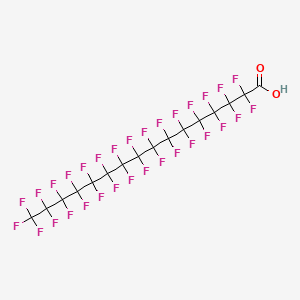
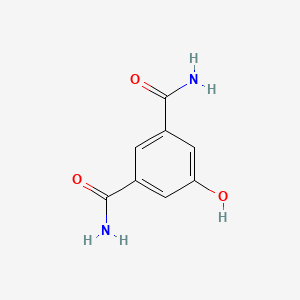


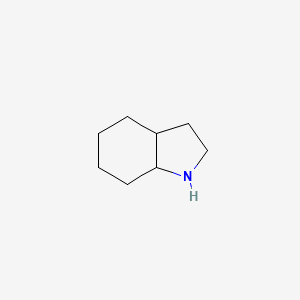
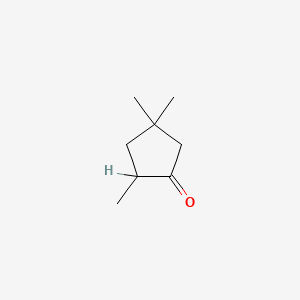


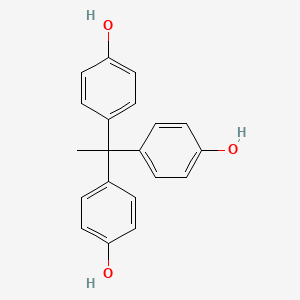

![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B1294726.png)
![Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-](/img/structure/B1294727.png)

